4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylphenyl group at position 5 and a 4-bromobenzamide moiety at position 2. The bromine atom at the para position of the benzamide group is a critical structural feature, as halogen substituents are known to enhance bioactivity by influencing electron distribution and binding affinity to biological targets . The compound’s molecular formula is C₁₆H₁₂BrN₃OS, with a molecular weight of 374.26 g/mol. Its synthesis typically involves cyclization of thiosemicarbazides or condensation reactions, followed by functionalization with brominated benzoyl groups .
Properties
IUPAC Name |
4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKCRYVEUFQZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. For instance, 3-methylbenzoic acid can be used to form the 3-methylphenyl-thiadiazole core.
Bromination: The thiadiazole derivative is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the brominated thiadiazole with 4-aminobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include thiols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown promise in various biological assays, including antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable candidate for the development of new pharmaceuticals aimed at treating various diseases. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds (see Table 1 ):
Key Observations:
Halogen Substituents: Bromine substitution (e.g., in the target compound and 2-bromo analogue) correlates with higher potency compared to chloro or fluoro derivatives. For instance, brominated compounds exhibit 100% protection against mortality in tumor models at 60 mg/kg, while chloro and fluoro analogues show reduced efficacy .
Sulfonamide vs. Benzamide: Sulfonamide derivatives (e.g., compound 9j) demonstrate antioxidant activity but lack the anticancer potency of benzamide-based thiadiazoles, suggesting the benzamide scaffold is critical for cytotoxicity .
Mechanistic Insights
- Anticancer Activity: Bromine’s electron-withdrawing effect stabilizes the thiadiazole ring, facilitating interactions with DNA topoisomerases or kinase targets. In contrast, methoxy or methyl groups (e.g., in 4-methoxybenzyl derivatives) may sterically hinder binding .
- Antioxidant Activity: Compounds with sulfonamide and furanyl groups (e.g., 9j) exhibit radical scavenging via hydrogen donation, a mechanism absent in brominated benzamides .
Pharmacological Limitations
- Brominated thiadiazoles, while potent, may exhibit higher toxicity profiles compared to fluoro or methoxy analogues, necessitating dose optimization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves two key steps:
Thiadiazole Core Formation : Reacting thiosemicarbazide with a substituted carboxylic acid (e.g., 3-methylbenzoic acid) under acidic conditions (H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole ring .
Benzamide Coupling : The thiadiazole-2-amine intermediate is coupled with 4-bromobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (confirming proton environments and carbon frameworks), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (exact mass confirmation). Purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm for 3-methylphenyl). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and thiadiazole carbons (~155–160 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 402.2) .
- Elemental Analysis : Validates C, H, N, S, and Br composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield (>80%) while minimizing byproducts?
- Methodological Answer :
- Temperature Control : Cyclization of the thiadiazole ring requires strict reflux (90–100°C) in POCl₃ to prevent incomplete ring closure .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for benzamide coupling to enhance nucleophilicity of the amine group .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
- Byproduct Mitigation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved in anticancer assays?
- Methodological Answer :
- Assay Standardization : Use multiple cell lines (e.g., MCF-7, HeLa, A549) and replicate experiments (n ≥ 3) to assess consistency .
- Purity Verification : Confirm compound purity via HPLC-MS to rule out impurities affecting activity .
- Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blot (caspase-3/9 activation) to validate mode of action .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiadiazole-benzamide analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents at the para-position (e.g., -CF₃, -OCH₃) to evaluate electronic effects on bioactivity .
- Computational Modeling : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
- 3D-QSAR : Generate CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity .
Q. How can crystallography resolve discrepancies in molecular structure predictions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and collect data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) to confirm bond lengths/angles and hydrogen-bonding networks .
- Comparative Analysis : Overlay experimental (SCXRD) and DFT-optimized structures (e.g., Gaussian 09, B3LYP/6-31G*) to identify conformational deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
